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molecular formula C15H19NO5 B8448712 3-(2-Carboxy-phenoxy)-azetidine-1-carboxylic acid tert-butyl ester

3-(2-Carboxy-phenoxy)-azetidine-1-carboxylic acid tert-butyl ester

Cat. No. B8448712
M. Wt: 293.31 g/mol
InChI Key: LTKYOQCUZFAABC-UHFFFAOYSA-N
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Patent
US09403835B2

Procedure details

A solution of sodium chlorite (1.85 g; 20.43 mmol; 5.5 eq.) and sodium dihydrogenphosphate (1.6 g; 13.37 mmol; 3.6 eq.) in water (10 mL) was added dropwise to a mixture of 2-methyl-2-butene (3.71 mL) and 3-(2-formyl-phenoxy)-azetidine-1-carboxylic acid tert-butyl ester (1.03 g; 3.71 mmol; 1 eq.) in 1,4-dioxane (10 mL). and the reaction mixture was stirred at room temperature for 2 hours. The dioxane was evaporated in vacuo, the mixture diluted with water and the pH made acidic with 0.1M HCl. The precipitate was filtered off, washed with water and dried to afford the title compound (1.02 g, 94%) as a white solid. UPLC/MS: (MS−) 292.4 ([M−H]−).
Quantity
1.85 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
3.71 mL
Type
reactant
Reaction Step One
Name
3-(2-formyl-phenoxy)-azetidine-1-carboxylic acid tert-butyl ester
Quantity
1.03 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
94%

Identifiers

REACTION_CXSMILES
Cl([O-])=O.[Na+].P([O-])(O)(O)=[O:6].[Na+].CC(=CC)C.[C:16]([O:20][C:21]([N:23]1[CH2:26][CH:25]([O:27][C:28]2[CH:33]=[CH:32][CH:31]=[CH:30][C:29]=2[CH:34]=[O:35])[CH2:24]1)=[O:22])([CH3:19])([CH3:18])[CH3:17]>O.O1CCOCC1>[C:16]([O:20][C:21]([N:23]1[CH2:24][CH:25]([O:27][C:28]2[CH:33]=[CH:32][CH:31]=[CH:30][C:29]=2[C:34]([OH:6])=[O:35])[CH2:26]1)=[O:22])([CH3:19])([CH3:17])[CH3:18] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
1.85 g
Type
reactant
Smiles
Cl(=O)[O-].[Na+]
Name
Quantity
1.6 g
Type
reactant
Smiles
P(=O)(O)(O)[O-].[Na+]
Name
Quantity
3.71 mL
Type
reactant
Smiles
CC(C)=CC
Name
3-(2-formyl-phenoxy)-azetidine-1-carboxylic acid tert-butyl ester
Quantity
1.03 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC(C1)OC1=C(C=CC=C1)C=O
Name
Quantity
10 mL
Type
solvent
Smiles
O
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
and the reaction mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The dioxane was evaporated in vacuo
ADDITION
Type
ADDITION
Details
the mixture diluted with water
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CC(C1)OC1=C(C=CC=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.02 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 93.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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